
Methyl 2,4-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dimethylthiophene-3-carboxylate (MDMC) is a synthetically produced compound that has been used in a variety of scientific applications. It is a colorless liquid with a mild odor, and is soluble in water and alcohols. MDMC is a versatile compound that can be used as a reagent, solvent, and catalyst. It has also been used in biochemical and physiological studies due to its unique properties.
Scientific Research Applications
Methyl 2,4-dimethylthiophene-3-carboxylate is widely used in a variety of scientific applications. It is often used as a reagent for the synthesis of organic compounds, as a solvent for extraction processes, and as a catalyst for various chemical reactions. It is also useful in biochemical and physiological studies due to its unique properties. For example, it has been used to study the effect of drugs on the nervous system and to investigate the mechanism of action of various drugs.
Mechanism of Action
Methyl 2,4-dimethylthiophene-3-carboxylate has several mechanisms of action. It acts as an inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters. It also acts as an antagonist of NMDA receptors, which are involved in the regulation of excitatory neurotransmission. Additionally, it has been shown to modulate the activity of other neurotransmitter systems, such as serotonin and dopamine.
Biochemical and Physiological Effects
Methyl 2,4-dimethylthiophene-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is thought to be beneficial for mood and cognitive functions. Additionally, it has been demonstrated to reduce anxiety and improve sleep quality in animal studies. It has also been reported to have anti-inflammatory and anti-oxidant effects, which may be beneficial for overall health.
Advantages and Limitations for Lab Experiments
Methyl 2,4-dimethylthiophene-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, it is non-toxic and has a relatively low boiling point, which makes it suitable for use in a variety of chemical reactions. On the other hand, Methyl 2,4-dimethylthiophene-3-carboxylate is not very soluble in water, and it can be difficult to isolate from a reaction mixture.
Future Directions
The potential future directions for Methyl 2,4-dimethylthiophene-3-carboxylate are numerous. For example, further research could be conducted to investigate the effects of Methyl 2,4-dimethylthiophene-3-carboxylate on other neurotransmitter systems, such as GABA and glutamate. Additionally, research could be conducted to explore the potential therapeutic applications of Methyl 2,4-dimethylthiophene-3-carboxylate, such as its use in the treatment of depression and anxiety. Finally, Methyl 2,4-dimethylthiophene-3-carboxylate could be further studied for its potential as an antioxidant and anti-inflammatory agent.
Synthesis Methods
Methyl 2,4-dimethylthiophene-3-carboxylate is synthesized by reacting 2,4-dimethylthiophene with methyl chloroformate in the presence of an acid catalyst. The reaction is carried out in a solvent such as dichloromethane or toluene. The reaction is typically conducted at a temperature of 40-50°C and can be completed within 2-4 hours. The product is then isolated by distillation and purified by column chromatography.
properties
IUPAC Name |
methyl 2,4-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5-4-11-6(2)7(5)8(9)10-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHOWMSOHAQHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethylthiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

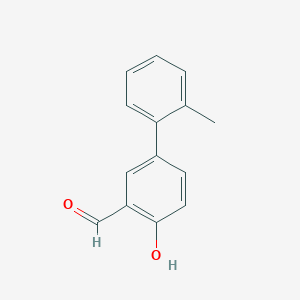

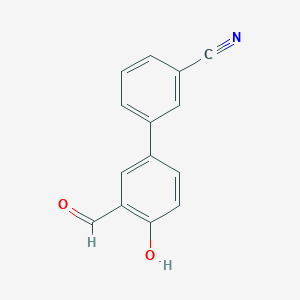
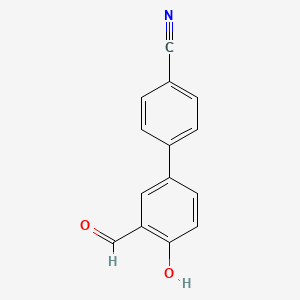


![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)
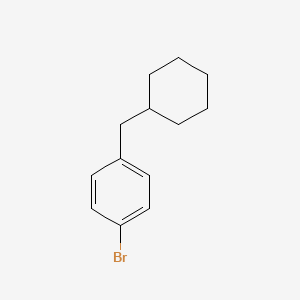

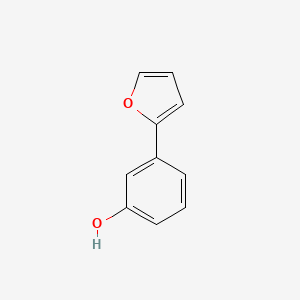

![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)

